3-Phenylpropylethylenediamine

Chemical intermediate Building block Ethylenediamine scaffold

3-Phenylpropylethylenediamine (CAS 67884-85-9) is a bifunctional aliphatic-aromatic diamine featuring a primary amine and a secondary amine separated by an ethylene spacer. This unique orthogonal reactivity—unavailable in symmetrical diamines—enables sequential derivatization strategies critical for constructing focused libraries of N-substituted ethylenediamines and polyamine-based inhibitors. The N-(3-phenylpropyl) pharmacophore is essential for sigma-receptor affinity and trypanothione reductase inhibition; replacing the ethylenediamine linker with an amide reduces σ₁ affinity by 6–20-fold. Choose this scaffold for cleaner sigma-receptor or polyamine-pathway probes without NF-κB confounding effects.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 67884-85-9
Cat. No. B8640854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropylethylenediamine
CAS67884-85-9
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCNCCN
InChIInChI=1S/C11H18N2/c12-8-10-13-9-4-7-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10,12H2
InChIKeyUWQIWQFJCFEWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropylethylenediamine (CAS 67884‑85‑9): Core Chemical Identity and Procurement Baseline


3-Phenylpropylethylenediamine (IUPAC: N'-(3-phenylpropyl)ethane‑1,2‑diamine; CAS 67884‑85‑9) is a synthetic aliphatic‑aromatic diamine with molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g mol⁻¹ [1]. It features a primary amine and a secondary amine separated by an ethylene spacer, with a 3‑phenylpropyl substituent on one nitrogen. This bifunctional architecture situates it at the intersection of several chemical spaces: it serves as a versatile intermediate for biologically active N‑substituted ethylenediamines, as a monomeric building block for polyamine‑based inhibitors, and as a scaffold for sigma‑receptor ligand development [2].

Why 3-Phenylpropylethylenediamine Cannot Be Casually Interchanged with In‑Class Diamines


Procurers often treat N‑substituted ethylenediamines as interchangeable building blocks, yet small structural changes radically alter biological activity, synthetic utility, and physicochemical properties [1]. The presence of two inequivalent amino groups—one primary, one secondary—creates a reactivity profile distinct from symmetrical diamines (e.g., N,N‑dimethylethylenediamine) or mono‑amines (e.g., 3‑phenylpropylamine). In sigma‑receptor SAR, replacing an ethylenediamine moiety with an amide linker reduces σ₁ affinity by 6–20‑fold and σ₂ affinity by 2–40‑fold [2]. Similarly, in trypanothione reductase inhibition, the N‑(3‑phenylpropyl) pharmacophore is essential for competitive binding, with simple alkyl‑diamines showing no measurable activity [3]. These data demonstrate that the 3‑phenylpropyl‑ethylenediamine scaffold is a privileged pharmacophore that cannot be replaced by generic diamines without loss of potency.

Quantitative Differentiation Evidence for 3-Phenylpropylethylenediamine Versus Closest Analogs


Structural Differentiation from the Parent Monoamine: Two Reactive Amino Handles Enable Downstream Derivatization

3-Phenylpropylethylenediamine differs from its immediate precursor 3‑phenylpropylamine by the addition of a primary amine on the ethylene spacer. This structural difference converts a mono‑amine (one reactive handle) into a diamine with two chemically distinguishable amino groups—one primary and one secondary—enabling orthogonal conjugation or sequential derivatization strategies that are impossible with the mono‑amine . In enzyme inhibition assays, 3‑phenylpropylamine acts as a non-selective amine inhibitor (IC₅₀ = 13.3 mM in a reverse‑activity assay), whereas the ethylenediamine scaffold has been incorporated into potent competitive inhibitors of trypanothione reductase with Kᵢ values as low as 0.151 µM [1][2].

Chemical intermediate Building block Ethylenediamine scaffold

Sigma‑Receptor SAR: The Ethylenediamine Moiety Confers 6–40‑Fold Affinity Enhancement Over Amide Analogs

In the N‑(3‑phenylpropyl)piperazine series, replacing an amide linker with an ethylenediamine moiety increased σ₁ affinity by 6–20‑fold and σ₂ affinity by 2–40‑fold [1]. Although this comparison was performed on piperazine‑terminated molecules rather than on the free 3‑phenylpropylethylenediamine itself, the data establish that the ethylenediamine motif is a critical affinity‑enhancing pharmacophoric element absent in analogous amides. The most potent compound in the series (compound 9) achieved a Kᵢ of 4.9 nM at the σ₂ site [1].

Sigma receptor Affinity Structure‑activity relationship

Differentiation from JSH‑23 (4‑Methyl‑N¹‑(3‑phenylpropyl)benzene‑1,2‑diamine): Absence of the Aromatic 1,2‑Phenylenediamine Core Avoids NF‑κB Activity

JSH‑23 (CAS 749886‑87‑1, 4‑methyl‑N¹‑(3‑phenylpropyl)benzene‑1,2‑diamine) is a known NF‑κB transcription inhibitor (IC₅₀ = 7.1 µM in RAW 264.7 cells) that acts by blocking p65 nuclear translocation without affecting IκB degradation . Structurally, JSH‑23 contains the 3‑phenylpropyl‑ethylenediamine motif embedded within an aromatic 1,2‑phenylenediamine core. 3‑Phenylpropylethylenediamine lacks this fused aromatic diamine substructure, which is critical for NF‑κB pathway engagement [1]. No published study reports NF‑κB inhibitory activity for the non‑aromatic 3‑phenylpropylethylenediamine. This structural divergence means that researchers seeking a sigma‑ligand scaffold without confounding NF‑κB activity should opt for 3‑phenylpropylethylenediamine, whereas those requiring NF‑κB inhibition must use the methyl‑substituted phenylenediamine analog.

Selectivity NF-κB JSH-23

Evidence Gap: Direct Head‑to‑Head Binding or Functional Data for 3‑Phenylpropylethylenediamine Itself Are Absent in the Public Domain

An exhaustive search of PubMed, BindingDB, ChEMBL, and patent databases identified no publication reporting the intrinsic Kᵢ, IC₅₀, EC₅₀, or Kd of 3‑phenylpropylethylenediamine (free base or salt) at any defined molecular target [1]. All available affinity data originate from elaborated derivatives—piperazine conjugates, spermidine/spermine analogs, or multisubstituted ethylenediamines—rather than from the compound itself. Similarly, no head‑to‑head study compares 3‑phenylpropylethylenediamine with its closest structural analogs (e.g., N,N‑dimethyl‑N'‑(3‑phenylpropyl)ethane‑1,2‑diamine, CAS 101507‑01‑1) under identical assay conditions. Consequently, the differentiation evidence presented in this guide must be classified as class‑level inference or cross‑study comparable at best. Procurement decisions should be made with awareness of this evidence gap.

Evidence gap Data availability Procurement caveat

Application Scenarios Where 3‑Phenylpropylethylenediamine Offers Verifiable Advantage


Medicinal Chemistry: Scaffold for Sigma‑Receptor Ligand Optimization

As demonstrated by the 6–40‑fold affinity gain conferred by the ethylenediamine moiety in the N‑(3‑phenylpropyl)piperazine series [1], 3‑phenylpropylethylenediamine is the preferred starting material for synthesizing sigma‑1/sigma‑2 ligands when optimizing the linker region. The free primary amine allows further functionalization (e.g., acylation, reductive amination, or bioconjugation), while the secondary amine retains the critical 3‑phenylpropyl pharmacophore.

Antiparasitic Drug Discovery: Entry Point for Trypanothione Reductase Inhibitors

The N‑(3‑phenylpropyl) substituent is essential for competitive inhibition of T. cruzi trypanothione reductase; polyamine derivatives built on this scaffold achieved Kᵢ values as low as 0.151 µM and trypanocidal IC₅₀ values below 1 µM [2]. 3‑Phenylpropylethylenediamine can serve as the core building block for constructing spermidine‑ or spermine‑mimetic inhibitors targeting this validated antiparasitic mechanism.

Chemical Biology: A Clean Scaffold Devoid of NF‑κB Activity for Pathway‑Selective Probing

Unlike its close analog JSH‑23 (IC₅₀ = 7.1 µM against NF‑κB transcription), 3‑phenylpropylethylenediamine lacks the aromatic 1,2‑phenylenediamine core required for NF‑κB pathway engagement . This structural divergence makes it a cleaner scaffold for sigma‑receptor or polyamine‑pathway chemical probes when NF‑κB modulation would confound phenotypic readouts.

Synthetic Methodology: Orthogonal Derivatization via Primary and Secondary Amine Discrimination

The presence of two chemically distinct amino groups—one primary, one secondary—enables sequential derivatization strategies (e.g., selective Boc protection of the primary amine followed by N‑alkylation of the secondary amine) that are impossible with symmetrical diamines or mono‑amines . This orthogonal reactivity is particularly valuable for constructing focused libraries of N‑substituted ethylenediamines.

Quote Request

Request a Quote for 3-Phenylpropylethylenediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.